molecular formula C23H24N6O B10919905 6-cyclopropyl-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10919905
M. Wt: 400.5 g/mol
InChI Key: LHTJRHDMSKNRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-CYCLOPROPYL-N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, dichloromethane, water

    Catalysts: Palladium, platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

6-CYCLOPROPYL-N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CYCLOPROPYL-N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its combination of a cyclopropyl group and a pyrazolopyridine core.

Properties

Molecular Formula

C23H24N6O

Molecular Weight

400.5 g/mol

IUPAC Name

6-cyclopropyl-N-(1-ethyl-3-methylpyrazol-4-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H24N6O/c1-4-28-13-20(14(2)26-28)25-23(30)18-12-19(16-10-11-16)24-22-21(18)15(3)27-29(22)17-8-6-5-7-9-17/h5-9,12-13,16H,4,10-11H2,1-3H3,(H,25,30)

InChI Key

LHTJRHDMSKNRDX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5

Origin of Product

United States

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